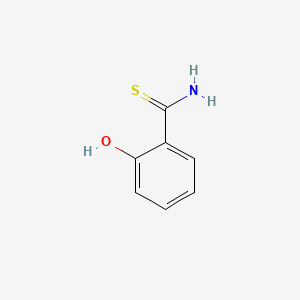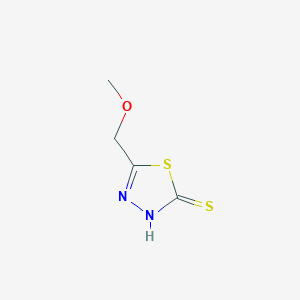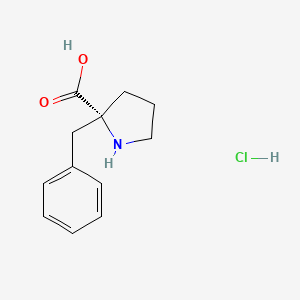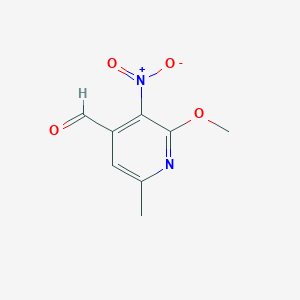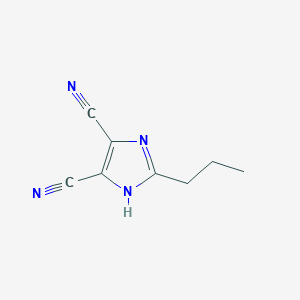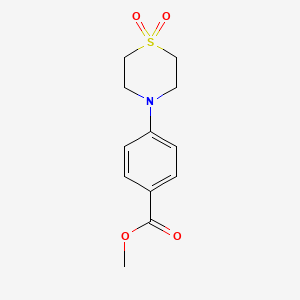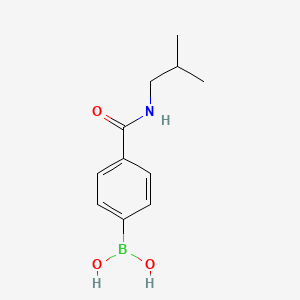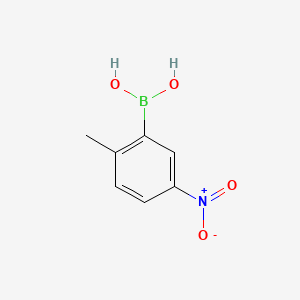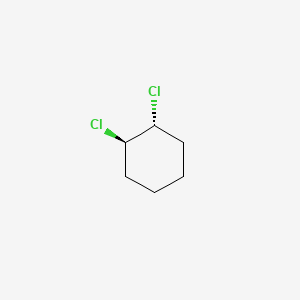
反式-1,2-二氯环己烷
描述
Trans-1,2-dichlorocyclohexane (TDCH) is a cyclic hydrocarbon molecule consisting of two chlorine atoms attached to a six-carbon ring. It is a colorless, volatile liquid with a boiling point of 109°C and a melting point of -29°C. TDCH is an important intermediate in the production of several industrial chemicals, including polyvinyl chloride, polyurethane, and epoxy resins. TDCH has also been studied for its potential applications in the fields of medicine, biochemistry, and material science.
科学研究应用
Stereochemistry Research
trans-1,2-Dichlorocyclohexane: is a valuable compound in the study of stereochemistry, particularly in understanding the behavior of diastereomers and enantiomers . It serves as a model compound to explore chiral centers and their influence on molecular properties. The compound’s ability to exist in different stereoisomers makes it an excellent subject for studying isomerism and its implications in organic synthesis.
Conformational Analysis
Researchers utilize trans-1,2-Dichlorocyclohexane to study conformational dynamics through methods like dielectric and NMR spectroscopy . This compound’s conformational flexibility allows scientists to investigate the energy barriers between different conformers and understand the factors that influence conformational stability.
属性
IUPAC Name |
(1R,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022126 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dichlorocyclohexane | |
CAS RN |
822-86-6 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dichlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trans-1,2-dichlorocyclohexane?
A1: Trans-1,2-dichlorocyclohexane has a molecular formula of C6H10Cl2 and a molecular weight of 153.05 g/mol.
Q2: What are the predominant conformations of trans-1,2-dichlorocyclohexane?
A2: Trans-1,2-dichlorocyclohexane primarily exists in two chair conformations: diaxial (aa) and diequatorial (ee). [] The relative populations of these conformers are influenced by factors like temperature, solvent, and interactions with surrounding molecules. [, , ]
Q3: How does the presence of charge-balancing cations in zeolites affect the conformational equilibrium of trans-1,2-dichlorocyclohexane?
A3: Studies employing FT-Raman spectroscopy and molecular simulations reveal that the presence of charge-balancing cations, like Na+ in Na-Y zeolites, increases the population of the diequatorial (ee) conformer compared to pure trans-1,2-dichlorocyclohexane liquid. This shift is attributed to stronger interactions between the ee conformer and the extra-framework cations. []
Q4: How do solvents influence the conformational equilibrium of trans-1,2-dichlorocyclohexane?
A4: The conformational equilibrium between the aa and ee forms of trans-1,2-dichlorocyclohexane is sensitive to solvent polarity. Studies using Raman spectroscopy and molecular modeling have investigated the isomerization thermodynamics in various solvents. [, ] For instance, in diethyl ether, cohesive solvent interactions favor the more polar ee isomer, while cavity formation favors the less polar aa isomer. []
Q5: What is the impact of pressure on the isomerization of trans-1,2-dichlorocyclohexane?
A5: Pressure exhibits a distinct impact on the isomerization of trans-1,2-dichlorocyclohexane. Research indicates that elevated pressure favors the less polar diaxial (aa) conformation, contrasting with the behavior of 1,2-dichloroethane where pressure favors the more polar gauche isomer. []
Q6: Can π-π electron donor-acceptor interactions influence the sorption of aromatic compounds in soils?
A6: Research suggests that π-electron donor compounds, such as phenanthrene, exhibit increased sorption to soil organic matter with decreasing pH. This observation is attributed to enhanced π-π interactions between the donor compounds and protonated π-acceptor sites within the soil organic matter. Notably, this pH-dependent sorption behavior is not observed for non-π-donor compounds. [, ]
Q7: What analytical techniques are used to study trans-1,2-dichlorocyclohexane?
A7: Various techniques are employed to characterize and quantify trans-1,2-dichlorocyclohexane. These include gas chromatography/mass spectrometry (GC/MS), [] Fourier transform Raman spectroscopy, [] nuclear magnetic resonance (NMR) spectroscopy, [, ] dielectric spectroscopy, [] and electron diffraction. []
Q8: How can trans-1,2-dichlorocyclohexane form as an artifact during water analysis?
A8: Trans-1,2-dichlorocyclohexane can arise as an artifact during the analysis of chlorinated water samples. This occurs due to the reaction of cyclohexene, often present as a preservative in methylene chloride, with chlorine during the extraction process. []
Q9: Are there any reported synthetic routes to trans-1,2-dichlorocyclohexane?
A9: Yes, trans-1,2-dichlorocyclohexane can be synthesized through the reaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminum chloride. [] Additionally, it can be obtained through the liquid-phase chlorination of cyclohexene using cupric chloride. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



